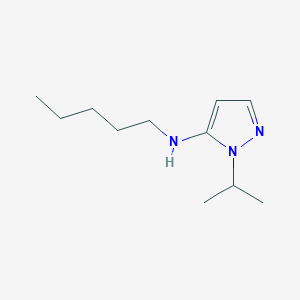![molecular formula C12H7F3N4 B11738760 2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B11738760.png)
2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile is a complex organic compound characterized by the presence of amino, trifluoromethyl, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid: A glycine derivative with similar trifluoromethyl and amino groups.
2-Amino-3-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used as an intermediate in organic synthesis.
Uniqueness
2-Amino-3-({[3-(trifluoromethyl)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrile and amino groups allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H7F3N4 |
|---|---|
Poids moléculaire |
264.21 g/mol |
Nom IUPAC |
2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(4-9)7-19-11(6-17)10(18)5-16/h1-4,7H,18H2 |
Clé InChI |
LBSUTUIPWBSUPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C=NC(=C(C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738681.png)
![2H-1-Benzopyran-3-carbonitrile, 4-[2-(dimethylamino)ethenyl]-2-oxo-](/img/structure/B11738684.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11738688.png)

![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11738698.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11738705.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11738712.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11738716.png)
![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11738727.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11738739.png)
![[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11738744.png)
![2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B11738752.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738756.png)
